Amylin (1-13) (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

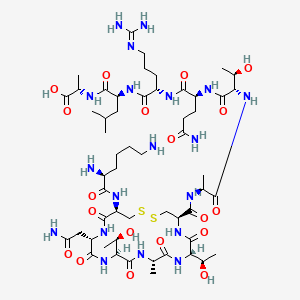

Amylin (1-13) (human) is a fragment of the human islet amyloid polypeptide, also known as amylin. This peptide hormone is co-secreted with insulin by the pancreatic beta cells in response to food intake. Amylin plays a crucial role in regulating glucose levels by slowing gastric emptying, promoting satiety, and inhibiting glucagon secretion. The fragment Amylin (1-13) (human) represents the first 13 amino acids of the full-length amylin peptide and is often used in research to study the properties and functions of amylin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Amylin (1-13) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

In an industrial setting, the production of Amylin (1-13) (human) can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Amylin (1-13) (human) can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Amylin (1-13) (human) has several scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in the formation of amyloid fibrils, which are associated with type 2 diabetes mellitus.

Medicine: Explored as a potential therapeutic target for diabetes and obesity due to its effects on glucose regulation and satiety.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

Amylin (1-13) (human) exerts its effects by binding to specific receptors in the brain and gastrointestinal tract. These receptors are part of the calcitonin receptor family and include receptor activity-modifying proteins (RAMPs). Upon binding to these receptors, amylin activates signaling pathways that regulate gastric emptying, glucagon secretion, and appetite. The peptide’s effects on glucose regulation are mediated through its actions on the central nervous system and peripheral tissues.

Comparación Con Compuestos Similares

Similar Compounds

Pramlintide: An amylin analog used as an adjunct therapy for diabetes. It has a similar mechanism of action but includes modifications to enhance stability and reduce aggregation.

Cagrilintide: A long-acting amylin analog developed for the treatment of obesity. It has been modified to increase its half-life and efficacy.

Uniqueness

Amylin (1-13) (human) is unique in that it represents a specific fragment of the full-length amylin peptide. This fragment retains some of the biological activity of the full peptide but is less prone to aggregation and amyloid formation. This makes it a valuable tool for studying the properties and functions of amylin without the complications associated with amyloid fibril formation.

Actividad Biológica

Amylin, also known as islet amyloid polypeptide (IAPP), is a peptide hormone co-secreted with insulin from pancreatic beta cells. Its biological activity is crucial in regulating glucose homeostasis and satiety. This article focuses on the specific fragment Amylin (1-13) and its biological implications, particularly in metabolic regulation and its potential role in diseases such as diabetes and Alzheimer's disease.

Structure and Function of Amylin

Amylin consists of 37 amino acids, but the fragment Amylin (1-13) encompasses the first 13 residues. This shorter sequence retains some biological activity, particularly in receptor binding and signaling pathways. The primary functions of amylin include:

- Inhibition of Gastric Emptying : Amylin slows gastric emptying, which helps regulate postprandial blood glucose levels.

- Regulation of Glucose Homeostasis : It inhibits glucagon secretion, thereby reducing hepatic glucose output.

- Induction of Satiety : Amylin acts on the central nervous system to promote feelings of fullness after meals.

Receptor Interaction

Amylin exerts its effects through specific receptors, primarily the calcitonin receptor (CTR) and receptor activity-modifying proteins (RAMPs). The interaction between amylin and these receptors is complex:

- High-affinity Binding : Amylin (1-13) can bind to AMY receptors (AMY 1 and AMY 3), though its potency may vary compared to the full-length peptide .

- Signaling Pathways : Activation of these receptors leads to downstream signaling that influences metabolic processes.

Glucose Regulation

Amylin plays a significant role in glucose metabolism. Studies indicate that amylin can selectively inhibit insulin-stimulated glucose utilization in muscle tissue while sparing adipocytes, which may have implications for understanding insulin resistance . The ability of amylin (1-13) to modulate these pathways suggests potential therapeutic applications in metabolic disorders.

Case Studies

- Diabetes Management : In clinical settings, pramlintide, a synthetic analog of amylin, has been shown to improve glycemic control in type 1 and type 2 diabetes patients by mimicking the effects of natural amylin. Research indicates that amylin replacement therapy can lead to reductions in body weight and improvements in serum markers associated with oxidative stress .

- Alzheimer's Disease : Emerging evidence suggests that amylin may also influence neurological health. In rodent models, both human amylin and pramlintide have demonstrated protective effects against Alzheimer's-related pathology, including reductions in amyloid-beta plaque formation and neuroinflammation . This highlights a dual role for amylin in both metabolic regulation and neuroprotection.

Aggregation and Amyloid Formation

One of the critical aspects of amylin biology is its propensity to form amyloid fibrils, particularly under pathological conditions such as type 2 diabetes. The aggregation of amylin can lead to islet amyloid deposition, which is associated with beta-cell dysfunction .

Table 1: Comparison of Biological Activities

| Activity | Full-length Amylin | Amylin (1-13) |

|---|---|---|

| Inhibition of Gastric Emptying | Yes | Yes |

| Glucose Regulation | Yes | Limited |

| Satiety Induction | Yes | Yes |

| Amyloid Formation Potential | High | Low |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJHDVYKOOSMFN-UOJHWKIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H95N19O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1378.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.